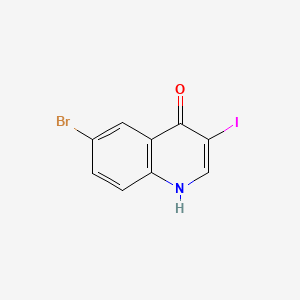

2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

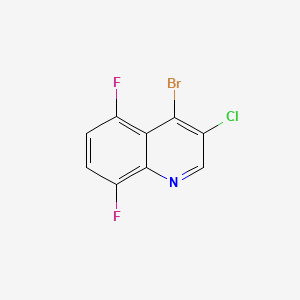

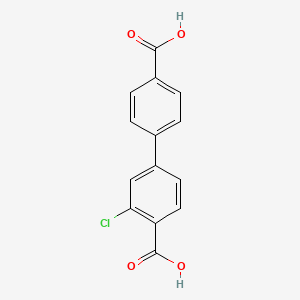

2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one, also known as (2-F-7,8-DMOQ), is a synthetic compound with a wide range of applications in medicinal chemistry and scientific research. It was first synthesized in 1968 by the Japanese chemist Shigekazu Shimizu and has since been used in a variety of laboratory experiments. The compound has a unique structure with a quinolinone scaffold and a phenyl group with a fluorine atom substituted on the para position. This structure provides a wide range of advantages for use in medicinal chemistry and scientific research, including its ability to act as an inhibitor of enzymes, its low toxicity, and its ability to bind to a variety of molecules.

Applications De Recherche Scientifique

Synthesis Methods :

- Catalyst-free green synthesis of novel 2-amino-4-aryl-3-(4-fluorophenyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one derivatives was achieved using a one-pot four-component reaction under ultrasonic condition, offering advantages like excellent yields, shorter reaction time, and simple workup procedures (Govindaraju et al., 2016).

Structural Analysis :

- A study on weak interactions in 1,2-diaryl-1,2,3,4-tetrahydroisoquinoline derivatives showed the influence of "organic fluorine" in crystal packing (Choudhury et al., 2003).

Biological Activities and Potential Applications :

- Novel 2-(fluorophenyl)quinolin-4-one derivatives showed significant antitumor activity, with some analogues exhibiting inhibitory activity against various tumor cell lines. The mechanism of action suggested effects on tyrosine autophosphorylation of insulin-like growth factor-1 receptor (IGF-1R) (Chou et al., 2010).

- 3-Hydroxyquinolin-2(1H)-one derivatives were evaluated as inhibitors of influenza A endonuclease, with several derivatives showing potent inhibitory activity (Sagong et al., 2013).

- The compound 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline demonstrated broad-spectrum anti-cancer activity, with a mechanism of action through anti-proliferation rather than cytotoxicity (Huang et al., 2012).

Pharmaceutical Development :

- Synthesis and preclinical evaluation of fluorine-18 labeled radiopharmaceuticals for P-Glycoprotein PET imaging at the blood-brain barrier were conducted, showing promise for studying P-gp function in neurological diseases (Savolainen et al., 2015).

Antitumor Agent Development :

- A study on sigma-2 receptor agonists as potential antitumor agents in resistant tumors highlighted the development of high-affinity agonists with notable antiproliferative activity, offering an alternate strategy against multidrug-resistant cancers (Niso et al., 2013).

Propriétés

IUPAC Name |

2-(4-fluorophenyl)-7,8-dimethoxy-1H-quinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FNO3/c1-21-15-8-7-12-14(20)9-13(19-16(12)17(15)22-2)10-3-5-11(18)6-4-10/h3-9H,1-2H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTKNZGFVIZREDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=O)C=C(N2)C3=CC=C(C=C3)F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50678738 |

Source

|

| Record name | 2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one | |

CAS RN |

1254973-33-5 |

Source

|

| Record name | 2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B571974.png)

![[(3S)-3-fluorooxolan-3-yl]methanol](/img/structure/B571984.png)